Technical Guide: Physicochemical Properties of 5-Chloro-2-methoxy-benzoic Acid-13C,d3
Technical Guide: Physicochemical Properties of 5-Chloro-2-methoxy-benzoic Acid-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the isotopically labeled compound, 5-Chloro-2-methoxy-benzoic Acid-13C,d3. Due to the limited availability of experimental data for this specific isotopologue, this guide also includes data for the unlabeled parent compound, 5-Chloro-2-methoxybenzoic acid, which is expected to have nearly identical physical properties. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.
Core Physicochemical Data
The introduction of stable isotopes (¹³C and deuterium) results in a negligible change in the macroscopic physical properties such as melting point, boiling point, and solubility when compared to the unlabeled analogue. The primary difference is the molecular weight.
| Property | 5-Chloro-2-methoxy-benzoic Acid-13C,d3 | 5-Chloro-2-methoxybenzoic Acid (Unlabeled) |
| Chemical Formula | ¹³CC₇H₄D₃ClO₃ | C₈H₇ClO₃ |
| CAS Number | 1346600-36-9 | 3438-16-2 |
| Molecular Weight | ~190.03 g/mol | 186.59 g/mol |
| Appearance | White to off-white crystalline powder[1] | White to light yellow to light orange powder to crystal[2] |
| Melting Point | Not experimentally determined; expected to be ~98-100 °C | 98-100 °C[3][4][5] |
| Boiling Point | Not experimentally determined; expected to be ~150-152 °C | 150-152 °C[1][4] |
| Solubility | Not experimentally determined; expected to be sparingly soluble in water and soluble in organic solvents like ethanol, toluene, and diethyl ether. | General solubility for aromatic carboxylic acids suggests low solubility in water and good solubility in organic solvents.[6] |
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
Determination of Boiling Point
Given the relatively high boiling point and potential for decomposition, vacuum distillation would be the preferred method for determining the boiling point. The pressure at which the boiling point is measured should be recorded.
Determination of Solubility
To determine solubility in various solvents, a known amount of the compound is added to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined by a suitable analytical method, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
Logical Relationship Diagram
The following diagram illustrates the relationship between the isotopically labeled compound and its unlabeled counterpart, which serves as the basis for its synthesis and the prediction of its physical properties.
Caption: Logical flow from the unlabeled parent compound to the synthesis and property prediction of the isotopically labeled analogue.
Biological Context and Applications
5-Chloro-2-methoxybenzoic acid and its derivatives are utilized in various chemical syntheses. The unlabeled compound is a reactant in the synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide[7]. While no specific signaling pathways involving 5-Chloro-2-methoxy-benzoic Acid-13C,d3 have been documented, its isotopically labeled nature makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification assays. The heavy isotopes allow for the differentiation and tracking of the molecule in complex biological matrices.
For instance, a related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, is a known potent 5-HT4 receptor agonist and is used in the treatment of obesity and diabetes[8]. The isotopically labeled version of 5-Chloro-2-methoxy-benzoic acid could potentially be used in the development and study of new therapeutic agents.
The workflow for a typical application in metabolic research is outlined below.
Caption: A generalized experimental workflow for utilizing 5-Chloro-2-methoxy-benzoic Acid-13C,d3 in metabolic research.
References
- 1. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-CHLORO-2-METHOXYBENZOIC ACID | 3438-16-2 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 5-chloro-2-methoxybenzoic acid [chembk.com]
- 5. 5-Chloro-2-methoxybenzoic acid price,buy 5-Chloro-2-methoxybenzoic acid - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scbt.com [scbt.com]
- 8. biosynth.com [biosynth.com]
